

Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Formyl-3-methoxyphenylboronic acid*

Cat. No.: *B1443117*

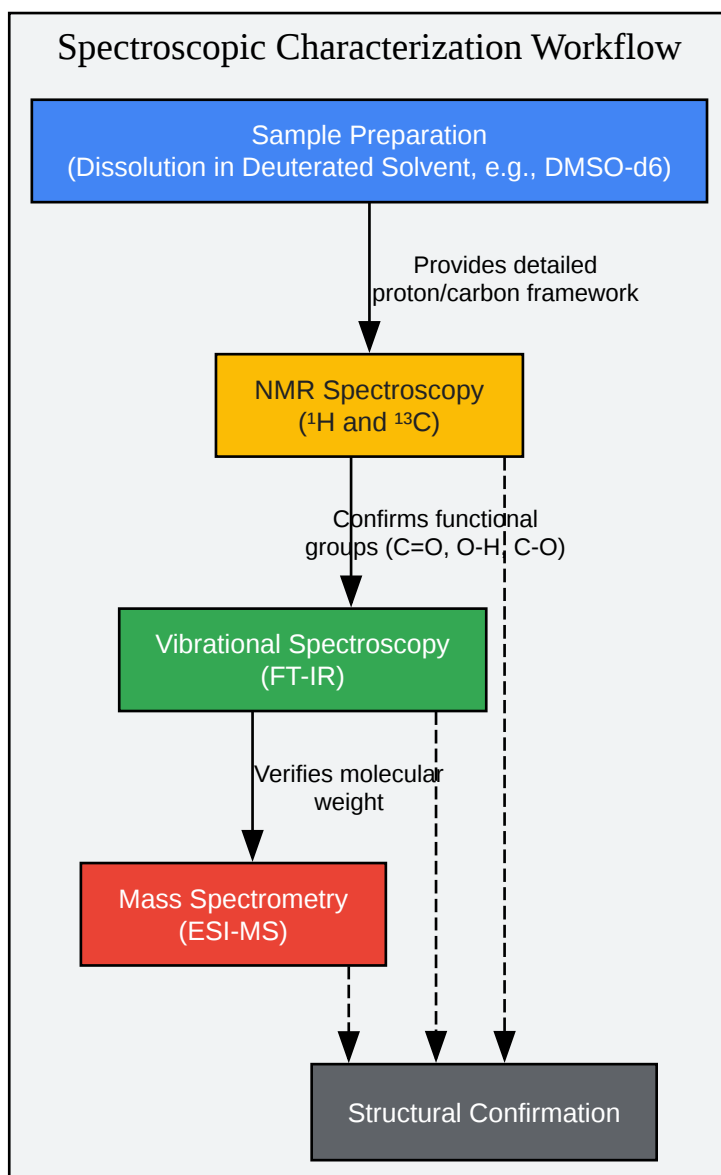
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In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a pillar, celebrated for its versatility and functional group tolerance.^{[1][2]} Central to this reaction is the organoboron partner, typically a boronic acid. The specific choice of boronic acid is critical, as its substituents dictate reactivity, stability, and ultimately, the success of the synthetic endeavor.^[3] **5-Formyl-3-methoxyphenylboronic acid** is a valuable reagent that incorporates both an electron-withdrawing aldehyde and an electron-donating methoxy group. This unique electronic profile makes it an intriguing building block for complex molecular architectures in pharmaceutical and materials science.

This guide presents a comprehensive spectroscopic and analytical validation profile for **5-Formyl-3-methoxyphenylboronic acid**. As Senior Application Scientists, we recognize that robust analytical data is the bedrock of reproducible science. Therefore, we will not only present the data but also delve into the causality behind our experimental choices. We will objectively compare the performance and spectral characteristics of this reagent against structurally similar alternatives, providing the detailed experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

Part 1: Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of any chemical reagent. The workflow below outlines the logical sequence of analysis, where each step corroborates the findings of the last.



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Caption: Logical workflow for the complete spectroscopic characterization of a boronic acid reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. For boronic acids, DMSO- d_6 is often the solvent of choice as it solubilizes the compound well and its residual water peak does not obscure the broad $B(OH)_2$ signal.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Accurately weigh approximately 10-15 mg of **5-Formyl-3-methoxyphenylboronic acid** and dissolve it in ~0.7 mL of DMSO- d_6 .
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- **1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a broadband decoupling pulse sequence. A longer acquisition time (e.g., 1024 scans or more) is typically required.

Expected 1H and ^{13}C NMR Data

The combination of the meta-directing formyl group and the ortho-, para-directing methoxy group results in a distinct substitution pattern on the aromatic ring. The following table summarizes the expected chemical shifts, which are predicted based on established substituent effects and data from analogous compounds.[\[4\]](#)[\[5\]](#)

Analysis	Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H NMR	Aldehyde (-CHO)	~9.9 - 10.1	Singlet (s)	Highly deshielded proton characteristic of aldehydes.
Boronic Acid (-B(OH) ₂)	~8.0 - 8.5	Broad Singlet (br s)	Broad signal due to quadrupolar relaxation and exchange with trace water.	
Aromatic (Ar-H)	~7.6 - 7.8	Multiplets (m)	Three distinct aromatic protons with complex splitting patterns.	
Methoxy (-OCH ₃)	~3.8 - 3.9	Singlet (s)	Characteristic singlet for a methoxy group attached to an aromatic ring.	
^{13}C NMR	Aldehyde (C=O)	~192 - 194	C	Deshielded carbonyl carbon.
Aromatic (C-O)	~160 - 162	C	Carbon attached to the electron-donating methoxy group.	
Aromatic (C-B)	~135 - 140	C	Carbon attached to the boronic acid group; signal may be broad.	

Aromatic (C-H)	~115 - 130	CH	Aromatic carbons with attached protons.
Aromatic (C-CHO)	~137 - 139	C	Carbon attached to the formyl group.
Methoxy (-OCH ₃)	~55 - 56	CH ₃	Typical chemical shift for an aryl methyl ether.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for confirming the presence of key functional groups. The analysis provides direct evidence for the aldehyde, boronic acid, and ether moieties.

Experimental Protocol: FT-IR Analysis

- **Sample Preparation:** Prepare a sample using either the KBr pellet method (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a pellet) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.
- **Acquisition:** Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
- **Background Correction:** Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.

Expected FT-IR Absorption Bands

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Significance
O-H Stretch	3200 - 3500	Strong, Broad	Confirms the presence of the boronic acid -OH groups.
C-H Stretch (Aromatic)	3000 - 3100	Medium	Indicates the aromatic ring C-H bonds.
C-H Stretch (Aldehyde)	2800 - 2900 & 2700 - 2800	Weak	Fermi resonance doublet, characteristic of the aldehyde C-H.
C=O Stretch (Aldehyde)	1680 - 1700	Strong	Unambiguous evidence of the conjugated aldehyde functional group.
C=C Stretch (Aromatic)	1580 - 1620	Medium-Strong	Aromatic ring skeletal vibrations.
B-O Stretch	1330 - 1380	Strong	Characteristic stretch for the boron-oxygen bond. [6]
C-O Stretch (Ether)	1200 - 1280	Strong	Asymmetric C-O-C stretch of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Experimental Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Acquisition:** Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Expected Mass-to-Charge Ratios (m/z) The molecular weight of $\text{C}_8\text{H}_9\text{BO}_4$ is 179.97 g/mol .[\[7\]](#)

Ionization Mode	Observed Ion	Expected m/z	Notes
Positive (ESI+)	$[\text{M}+\text{H}]^+$	181.07	Protonated molecule.
	$[\text{M}+\text{Na}]^+$	203.05	Sodium adduct, common in ESI.
Negative (ESI-)	$[\text{M}-\text{H}]^-$	179.06	Deprotonated molecule.
	$[\text{M}+\text{HCOO}]^-$	225.06	Formate adduct from the mobile phase. [8]

Part 2: A Comparative Guide to Structurally Related Boronic Acids

To fully appreciate the characteristics of **5-Formyl-3-methoxyphenylboronic acid**, it is instructive to compare it with its structural isomers and analogs. The electronic and steric differences between these molecules manifest directly in their spectroscopic data and reactivity.

Selected Comparative Compounds:

- **Alternative 1:** 3-Formylphenylboronic acid: Lacks the methoxy group.
- **Alternative 2:** 4-Formyl-3-methoxyphenylboronic acid: A positional isomer.

- Alternative 3: 3-Methoxyphenylboronic acid: Lacks the formyl group.

Comparative Summary of Key Spectroscopic Data

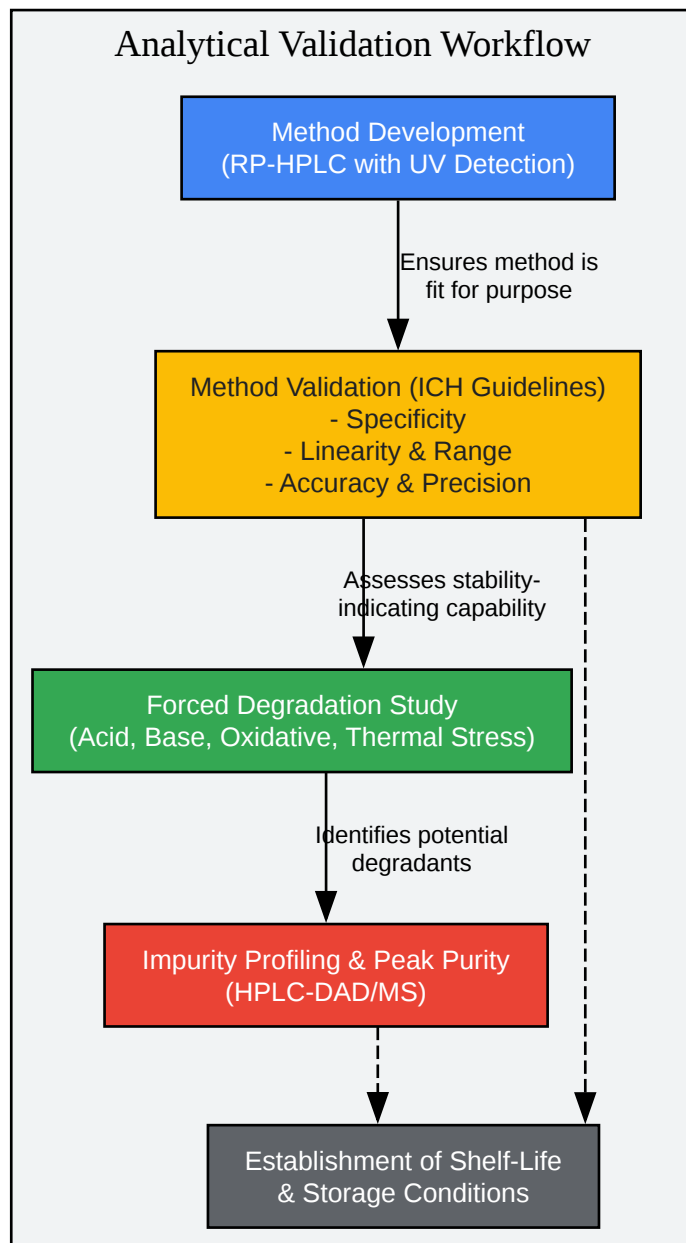
Compound	Key ^1H NMR Shift (Aldehyde, ppm)	Key ^1H NMR Shift (Methoxy, ppm)	Key IR Band (C=O, cm^{-1})	Reference
5-Formyl-3-methoxyphenylboronic acid	~9.9 - 10.1	~3.8 - 3.9	~1680 - 1700	-
3-Formylphenylboronic acid	~10.0	N/A	~1695	[4][9]
4-Formyl-3-methoxyphenylboronic acid	~10.3	~3.9	~1685	[10]
3-Methoxyphenylboronic acid	N/A	~3.8	N/A	[5]

Analysis of Comparative Data:

- Effect of Methoxy Group: Comparing the target molecule to 3-Formylphenylboronic acid, the electronic influence of the methoxy group is subtle in the proton NMR and IR data shown. Its primary utility lies in modulating the electronic density of the ring, which impacts reactivity in cross-coupling reactions.
- Effect of Substituent Position: The positional isomer, 4-Formyl-3-methoxyphenylboronic acid, shows a slightly more deshielded aldehyde proton. This highlights how the relative positions of the substituents fine-tune the electronic environment of the entire molecule.

Part 3: Analytical Validation and Stability Assessment

The utility of a reagent is defined not only by its structure but also by its purity and stability. Boronic acids are known to be susceptible to degradation, primarily through two pathways: reversible intermolecular dehydration to form cyclic boroxine anhydrides and irreversible protodeboronation (cleavage of the C-B bond).[1][11] A robust validation protocol is therefore non-negotiable.



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Caption: A self-validating workflow for purity and stability assessment of boronic acid reagents.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for purity analysis of small organic molecules due to its high resolving power and sensitivity.[\[12\]](#)

Experimental Protocol: RP-HPLC Purity Assay

- Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A typical gradient might run from 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration period. The gradient is crucial for eluting both the polar boronic acid and any less polar impurities.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
- Sample Preparation: Prepare a stock solution of the sample in acetonitrile/water (50:50) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
- System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (e.g., RSD < 2% for retention time and peak area).

Validation Parameters Summary The method must be validated according to International Council for Harmonisation (ICH) guidelines to be considered trustworthy.[\[13\]](#)

Parameter	Acceptance Criteria	Purpose
Specificity	The analyte peak is well-resolved from all potential impurities and degradation products.	Ensures the method accurately measures only the target compound.
Linearity	$R^2 > 0.999$ over a defined concentration range (e.g., 0.1 - 1.0 µg/mL).	Confirms a direct relationship between detector response and concentration.
Accuracy	98.0% - 102.0% recovery from a spiked matrix.	Measures the closeness of the experimental value to the true value.
Precision	Repeatability (RSD < 1.0%), Intermediate Precision (RSD < 2.0%).	Demonstrates the method's consistency and reproducibility.

Stability Assessment: Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound and to ensure the analytical method is "stability-indicating."[\[11\]](#)

Experimental Protocol: Forced Degradation Study

- Prepare separate solutions of the boronic acid (~0.1 mg/mL).
- Acidic Stress: Add 0.1 M HCl and heat at 60°C for 24 hours.
- Basic Stress: Add 0.1 M NaOH and keep at room temperature for 4 hours. (Basic conditions can rapidly promote protodeboronation).
- Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Stress: Heat the solid sample at 70°C for one week.
- Analysis: Analyze all stressed samples by the validated HPLC method. The appearance of new peaks and a decrease in the main peak area indicate degradation. A DAD can be used

to assess peak purity and identify potential co-eluting degradants.

Conclusion and Recommendations

5-Formyl-3-methoxyphenylboronic acid is a well-defined chemical entity whose structure can be unequivocally confirmed through a combination of NMR, FT-IR, and MS. Its spectroscopic profile is consistent with its structure and shows predictable variations when compared to its isomers and analogs.

For researchers employing this reagent, the following is advised:

- **Initial Verification:** Always perform at least a basic spectroscopic check (e.g., ^1H NMR) on a new batch of the reagent to confirm its identity and absence of gross impurities.
- **Purity Assessment:** A validated RP-HPLC method, as described, is the most reliable way to quantify purity and should be used in quality control settings.
- **Storage and Handling:** Given the susceptibility of boronic acids to degradation, **5-Formyl-3-methoxyphenylboronic acid** should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and prevent boroxine formation and protodeboronation.

By adhering to these analytical principles, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes.

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- To cite this document: BenchChem. [Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443117#spectroscopic-analysis-and-validation-of-5-formyl-3-methoxyphenylboronic-acid]

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